molecular formula C11H9BrN2O2S B13666347 Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13666347
M. Wt: 313.17 g/mol
InChI Key: VXHVIYAOCXZPLR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a bromopyridine moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom at the pyridine ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ester group at the thiazole ring offers versatility for further functionalization. Its synthesis typically involves cyclization of thiosemicarbazides or thiobenzamides with ethyl bromopyruvate, followed by characterization via SC-XRD and DFT calculations .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3

InChI Key

VXHVIYAOCXZPLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as amines and thiols are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .

Scientific Research Applications

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2SC_{11}H_9BrN_2O_2S . It has a molecular weight of 313.17 g/mol . This compound is relevant in medicinal chemistry because of its various biological activities.

Synonyms

Some synonyms for this compound include :

  • 1628679-07-1
  • SCHEMBL16056666
  • MFCD28427827
  • SY359960

Scientific Research Applications

While specific applications of this compound were not found in the search results, the search results suggest possible applications based on the applications of related compounds:

  • Anti-inflammatory and anti-cancer agents 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents .
  • Pest control and crop protection 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is used in the formulation of agrochemicals, providing effective solutions for pest control and crop protection, enhancing agricultural productivity .
  • Improved thermal stability and chemical resistance 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is involved in the creation of novel materials with unique properties, such as improved thermal stability and chemical resistance, beneficial for coatings and plastics .
  • Discovery of new therapeutic targets and drug design 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is utilized to study biological pathways and mechanisms, aiding in the discovery of new therapeutic targets and drug design .
  • Detection and quantification of similar compounds 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is employed as a standard reference material in analytical methods, ensuring accuracy and reliability in the detection and quantification of similar compounds .
  • CDK4 and CDK6 Inhibitors 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6 .
  • Treatment drugs and clinical trials Thiazoles have been identified as treatment drugs and are being used in clinical trials .
  • Neurological applications It may be relevant to neurological diseases/disorders such as Alzheimer's Disease and Lewy Body Dementia .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and geometric features of thiazole derivatives are highly substituent-dependent. Key comparisons include:

Compound Name Substituent HOMO-LUMO Gap (eV) Key Structural Features
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate 2-Bromopyridin-4-yl ~4.5 (estimated) Bromine enhances electrophilicity; pyridine-thiazole conjugation
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidene hydrazine 3.8 –NO2 group reduces HOMO-LUMO gap via extended conjugation
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-Hydroxyphenyl ~5.2 Hydroxyl group introduces hydrogen bonding; lower reactivity
Ethyl 2-bromothiazole-4-carboxylate Bromine at thiazole C2 N/A Bromine at thiazole ring alters regioselectivity in reactions

Key Observations :

  • The bromopyridinyl substituent in the target compound introduces steric bulk and electronic effects distinct from nitro or hydroxyl groups.
  • The –NO2 group in nitrobenzylidene derivatives significantly lowers the HOMO-LUMO gap (3.8 eV vs. ~4.5 eV estimated for the bromopyridinyl analog), enhancing charge-transfer properties .

Key Observations :

  • Bromopyridinyl derivatives require multi-step syntheses but offer high yields (70–85%).
  • Hydroxyphenyl analogs achieve higher yields (90%) in single-step reactions due to simpler substituents .

Key Observations :

  • Bromopyridinyl derivatives lack direct biological data but are hypothesized to target kinases due to structural analogy with kinase inhibitors.
  • Hydroxyphenyl and diethylamino-propanamido analogs show potent enzyme inhibition and antitumor activity, respectively .

Biological Activity

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrN₃O₂S
  • Molecular Weight : 292.14 g/mol
  • Chemical Structure :
    C9H8BrN3O2S\text{C}_9\text{H}_8\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
  • Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro. For instance, compounds with similar thiazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition : This compound may also act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Inhibitory assays have revealed that certain thiazole derivatives can inhibit kinases such as GSK-3β, which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances lipophilicity and bioactivity
Thiazole RingEssential for cytotoxic activity
Carboxylate GroupContributes to solubility and reactivity

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent antitumor activity .
  • Antimicrobial Testing : In a comparative study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations that were well-tolerated by human cells, suggesting a favorable therapeutic index .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring

The bromine atom at the pyridine ring’s 2-position is highly reactive in NAS due to the electron-withdrawing nature of the adjacent nitrogen atom. This facilitates substitution with nucleophiles under mild conditions:

NucleophileReagent/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°CEthyl 2-(2-(alkyl/aryl-amino)pyridin-4-yl)thiazole-4-carboxylate70–85%
ThiolsCuI, DMSO, 100°CEthyl 2-(2-(alkyl/aryl-thio)pyridin-4-yl)thiazole-4-carboxylate65–78%
HydroxideNaOH, H₂O/EtOH, refluxEthyl 2-(2-hydroxypyridin-4-yl)thiazole-4-carboxylate~60%

Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents like DMF enhance reactivity.

Electrophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic substitution preferentially at the C-5 position due to its electron-rich nature:

ElectrophileReagent/ConditionsProductYieldReference
HNO₃H₂SO₄, 0–5°CEthyl 2-(2-bromopyridin-4-yl)-5-nitrothiazole-4-carboxylate55%
Br₂FeBr₃, CHCl₃, RTEthyl 2-(2-bromopyridin-4-yl)-5-bromothiazole-4-carboxylate48%

Limitation : Steric hindrance from the pyridine substituent reduces yields compared to simpler thiazoles .

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

Reaction TypeCatalyst/LigandConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl derivatives75–90%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°CAminopyridine derivatives68–82%

Applications : These reactions are pivotal for constructing complex pharmacophores in drug discovery .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis or transesterification:

ReactionReagent/ConditionsProductYieldReference
Acidic HydrolysisHCl, H₂O, reflux2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic acid85%
Basic HydrolysisNaOH, MeOH/H₂OSodium 2-(2-bromopyridin-4-yl)thiazole-4-carboxylate92%
TransesterificationMeOH, H₂SO₄, RTMethyl 2-(2-bromopyridin-4-yl)thiazole-4-carboxylate78%

Note : Hydrolysis products are intermediates for amide or acyl chloride synthesis .

Reduction Reactions

Selective reduction of the thiazole ring or ester group has been explored:

TargetReagent/ConditionsProductYieldReference
Thiazole RingH₂, Pd/C, EtOHPartially saturated derivatives40–50%
Ester to AlcoholLiAlH₄, THF, 0°C2-(2-Bromopyridin-4-yl)thiazole-4-methanol65%

Challenge : Over-reduction or ring-opening side reactions are common.

Metalation and Functionalization

The thiazole ring can be deprotonated at C-5 for further functionalization:

BaseElectrophileProductYieldReference
LDAMeIEthyl 2-(2-bromopyridin-4-yl)-5-methylthiazole-4-carboxylate60%
NaHCO₂Ethyl 5-carboxy-2-(2-bromopyridin-4-yl)thiazole-4-carboxylate55%

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate?

The synthesis typically involves coupling brominated pyridine intermediates with thiazole carboxylate precursors. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki or Stille couplings) can link 2-bromopyridine derivatives to thiazole rings. Key steps include cyclization with ethyl bromopyruvate and purification via silica gel chromatography .

Q. How is the compound characterized structurally in crystallography studies?

X-ray crystallography, refined using programs like SHELXL, is employed to determine the molecular structure. Validation metrics (e.g., R-factors, data-to-parameter ratios) ensure accuracy. For derivatives, hydrogen bonding and π-π stacking interactions are often analyzed to understand packing motifs .

Q. What spectroscopic methods are used to confirm its purity and identity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions and confirms regiochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1730 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound?

The ethyl ester group enhances solubility in organic solvents like DMSO or dichloromethane. Stability tests under varying temperatures and pH are critical for storage; decomposition pathways (e.g., ester hydrolysis) are monitored via HPLC or TLC .

Q. How is the bromine substituent leveraged in further functionalization?

The 2-bromopyridinyl moiety serves as a reactive site for cross-coupling (e.g., with stannanes or boronic acids) to introduce aryl, heteroaryl, or alkyne groups. Optimized conditions (e.g., Pd catalysts, anhydrous solvents) minimize side reactions .

Advanced Research Questions

Q. How are computational methods applied to predict its biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Molecular docking predicts binding affinities to targets like SARS-CoV-2 Mpro, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological assay data across studies?

Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., cell line specificity). Meta-analyses comparing IC₅₀ values, solvent effects, and cytotoxicity controls are recommended to validate results .

Q. How is stereoselectivity achieved in derivatives of this compound?

Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., MnO₂-mediated oxidations) control stereochemistry during cyclization or coupling steps. Enantiomeric excess is confirmed via chiral HPLC or NMR .

Q. What role does this compound play in stem cell research?

Derivatives like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate are potent inducers of Oct3/4, a pluripotency marker. Mechanistic studies focus on kinase inhibition pathways (e.g., TNIK) to enhance reprogramming efficiency .

Q. How are structure-activity relationships (SAR) optimized for anticancer applications?

Modifications at the thiazole 4-carboxylate position (e.g., replacing ethyl with methyl groups) or introducing hydrophobic substituents on the pyridine ring enhance cytotoxicity. In vitro screens against leukemia (RPMI-8226) and solid tumor models prioritize lead compounds .

Methodological Notes

  • Synthesis References : Pd-catalyzed couplings (Stille/Suzuki) , MnO₂ oxidation .
  • Characterization Tools : SHELXL for crystallography , HRMS for mass validation .
  • Biological Assays : FRSA (antioxidant), MTT (cytotoxicity) , docking with AutoDock/Vina .

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